1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C22H22N4O2S. This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The structure includes a purine core substituted with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of 1,3-dimethylxanthine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine core, using reducing agents such as sodium borohydride.
Substitution: The benzyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with various receptors in the body, modulating their signaling pathways. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-8-[(4-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione: Lacks the 3-phenylpropyl group.
1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Has a 2-phenylethyl group instead of the 3-phenylpropyl group.
1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(4-phenylbutyl)-3,7-dihydro-1H-purine-2,6-dione: Contains a 4-phenylbutyl group.
Uniqueness
The uniqueness of 1,3-dimethyl-8-[(4-methylbenzyl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methylbenzyl and 3-phenylpropyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N4O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-17-11-13-19(14-12-17)16-31-23-25-21-20(22(29)27(3)24(30)26(21)2)28(23)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14H,7,10,15-16H2,1-3H3 |
InChI Key |
UMFZEJUSGZNWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.